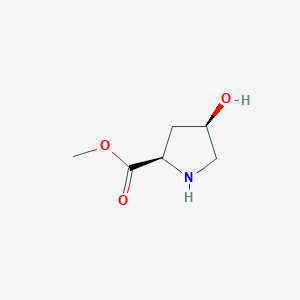
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin, also known as MNX, is a novel fluoroquinolone derivative that has been developed as a potential antibacterial agent. It is a hybrid molecule that combines the structural features of norfloxacin and oxazolidinone. MNX has shown promising results in vitro and in vivo against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Mechanism of Action
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin belongs to the fluoroquinolone class of antibiotics, which target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for the proper replication and transcription of bacterial DNA. By inhibiting their activity, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin prevents the bacteria from proliferating and causes their death.
Biochemical and Physiological Effects:
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits good efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has a low propensity for inducing bacterial resistance.
Advantages and Limitations for Lab Experiments
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has several advantages over other fluoroquinolones, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has some limitations, including its high cost of production and limited availability. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin may also have potential drug-drug interactions with other medications.
Future Directions
There are several potential future directions for research on N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin. These include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in animal models.
3. Investigation of the potential use of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin as a topical antibacterial agent for skin and soft tissue infections.
4. Study of the efficacy of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections.
5. Development of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin analogs with improved antibacterial activity and lower toxicity.
Conclusion:
In conclusion, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin is a novel fluoroquinolone derivative that has shown promising results as an antibacterial agent. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the treatment of drug-resistant bacterial infections. Further research is needed to fully evaluate its efficacy and safety in clinical settings.
Synthesis Methods
The synthesis of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin involves the condensation of norfloxacin with a substituted oxazolidinone intermediate. The reaction is carried out under mild conditions using a suitable catalyst and solvent system. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.
Scientific Research Applications
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been extensively studied for its antibacterial activity and mechanism of action. It has been shown to inhibit bacterial DNA replication and transcription by binding to the DNA gyrase and topoisomerase IV enzymes. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also exhibits good pharmacokinetic properties, including high oral bioavailability and low toxicity.
properties
CAS RN |
117458-86-3 |
|---|---|
Product Name |
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin |
Molecular Formula |
C21H22FN3O7 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)oxy]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O7/c1-4-23-11-14(19(27)28)18(26)13-9-15(22)17(10-16(13)23)24-5-7-25(8-6-24)32-21(3)12(2)30-20(29)31-21/h9-11H,2,4-8H2,1,3H3,(H,27,28) |
InChI Key |
ZBDVTPRXALZLIJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O |
synonyms |
N-((4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



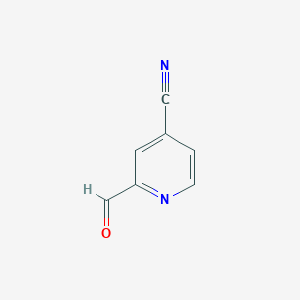


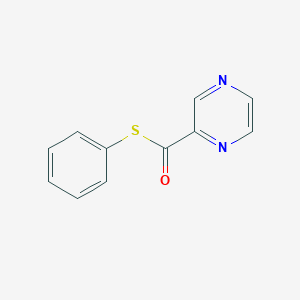

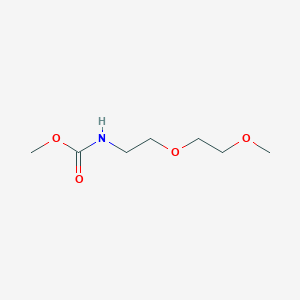
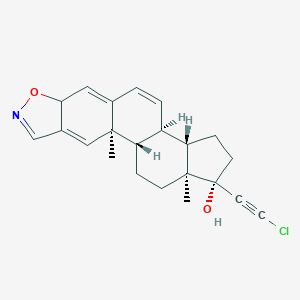


![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
